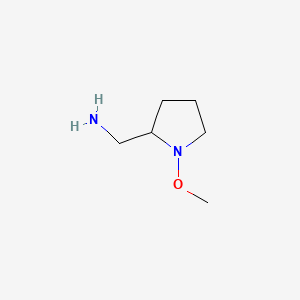
MBOTAD PRECURSOR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione, commonly known as MBOTAD precursor, is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol . This compound is primarily used as a fluorescent label for vitamin D derivatives in high-performance liquid chromatography (HPLC) analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 6-methoxy-2-benzoxazole with 4-phenyl-1,2,4-triazolidine-3,5-dione. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain a product with a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is widely used in scientific research, particularly in:
Chemistry: As a fluorescent label in HPLC analysis for detecting vitamin D derivatives.
Biology: Used in biochemical assays to study the interactions of vitamin D derivatives with biological molecules.
Medicine: Helps in the analysis of vitamin D levels in biological samples, aiding in the diagnosis and treatment of vitamin D-related disorders.
Industry: Employed in the quality control of vitamin D supplements and fortified foods.
Mecanismo De Acción
The compound acts as a fluorescent label by reacting with vitamin D derivatives to form a fluorescent complex. This complex can then be detected and quantified using HPLC. The molecular targets include vitamin D metabolites, and the pathways involved are those related to the metabolism and function of vitamin D in the body .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-1,2,4-triazoline-3,5-dione
- 2,4-Diphenyl-6-methylpyrylium tetrafluoroborate
- 9-Phenylanthracene
Uniqueness
4-(4-[6-Methoxy-2-benzoxazolyl]phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific application as a fluorescent label for vitamin D derivatives. Its stability and reactivity make it particularly suitable for HPLC analysis, distinguishing it from other similar compounds .
Propiedades
Número CAS |
144397-34-2 |
|---|---|
Fórmula molecular |
C16H12N4O4 |
Peso molecular |
324.296 |
Nombre IUPAC |
4-[4-(6-methoxy-1,3-benzoxazol-2-yl)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N4O4/c1-23-11-6-7-12-13(8-11)24-14(17-12)9-2-4-10(5-3-9)20-15(21)18-19-16(20)22/h2-8H,1H3,(H,18,21)(H,19,22) |
Clave InChI |
FODRMGLRJSXPDX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)NNC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)


